1-phenylpenta-1,4-dien-3-ol

Catalog No.
S14577829
CAS No.
5208-89-9
M.F
C11H12O
M. Wt
160.21 g/mol
Availability
In Stock
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1-phenylpenta-1,4-dien-3-ol

CAS Number

5208-89-9

Product Name

1-phenylpenta-1,4-dien-3-ol

IUPAC Name

1-phenylpenta-1,4-dien-3-ol

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h2-9,11-12H,1H2

InChI Key

YITIUMGRXQMJTQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(C=CC1=CC=CC=C1)O

1-Phenylpenta-1,4-dien-3-ol is an organic compound characterized by a pentadiene structure with a phenyl group and a hydroxyl functional group. Its chemical formula is C15H16OC_{15}H_{16}O, and it features a conjugated diene system that contributes to its reactivity and potential biological activity. The compound has gained attention for its structural properties, which allow it to participate in various

  • Nazarov Cyclization: This reaction involves the conversion of 1,4-pentadien-3-ols into cyclic compounds. It is facilitated by Lewis acids such as ferric bromide, leading to the formation of cyclopenta[b]indoles and spiro[indene-1,4'-quinolines] from 1-phenylpenta-1,4-dien-3-ol derivatives .
  • Allylic Amination: In the presence of palladium catalysts, 1-phenylpenta-1,4-dien-3-ol can participate in regioselective allylic amination reactions. This process allows for the introduction of amine groups at specific positions on the diene .

These reactions highlight the compound's versatility and its potential utility in synthetic organic chemistry.

Research has indicated that derivatives of 1-phenylpenta-1,4-dien-3-ol exhibit significant biological activities. For instance, certain compounds derived from this structure have shown antiviral properties against plant viruses. They have been found to inhibit the Tobacco Mosaic Virus (TMV) effectively, suggesting potential applications in agricultural biotechnology . The presence of electron-withdrawing groups on the aromatic ring has been correlated with enhanced antiviral activity, indicating that structural modifications can influence biological efficacy.

The synthesis of 1-phenylpenta-1,4-dien-3-ol typically involves several steps:

  • Aldol Condensation: The initial step often includes the condensation of aromatic aldehydes with ketones or other carbonyl compounds under basic conditions to form the corresponding enones.
  • Reduction: Subsequent reduction processes may be employed to convert intermediates into the desired alcohol form, utilizing reagents like lithium aluminum hydride or sodium borohydride.
  • Cyclization Reactions: Further transformations such as Nazarov cyclization can be applied to introduce cyclic structures or modify the compound’s reactivity .

These synthetic pathways allow for the production of various derivatives with tailored properties.

1-Phenylpenta-1,4-dien-3-ol and its derivatives find applications in multiple fields:

  • Pharmaceuticals: Due to their biological activity, these compounds are being explored as potential antiviral agents and may serve as lead structures for drug development.
  • Agriculture: The antiviral properties make them candidates for use in protecting crops from viral infections.
  • Organic Synthesis: Their reactivity allows them to serve as intermediates in the synthesis of more complex organic molecules.

Interaction studies involving 1-phenylpenta-1,4-dien-3-ol have focused on its behavior in biological systems and its interactions with various enzymes and receptors. Research indicates that modifications to its structure can significantly impact its binding affinity and biological activity. For example, substituents on the phenyl ring can alter how effectively the compound interacts with viral proteins or cellular targets .

Several compounds share structural similarities with 1-phenylpenta-1,4-dien-3-ol. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-(4-Hydroxyphenyl)-2-buten-1-oneEnoneContains a ketone functional group; less conjugated
2-(4-Methoxyphenyl)-2-butenalAldehydeFeatures a methoxy group; different reactivity
3-(2-Anilinyl)-1-penteneAmine derivativeContains an amino group; altered biological activity
1-(Naphthalen-2-yl)propanediolDihydroxy compoundContains two hydroxyl groups; higher polarity

The uniqueness of 1-phenylpenta-1,4-dien-3-ol lies in its specific conjugated diene structure combined with a hydroxyl group, which enhances its reactivity compared to other similar compounds. Its ability to participate in diverse

Metal-catalyzed cross-coupling reactions have emerged as a cornerstone for constructing carbon-carbon bonds in 1-phenylpenta-1,4-dien-3-ol derivatives. These methods leverage transition metals such as palladium to mediate coupling between organoboron or organohalide precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the coupling of aryl halides with organoboron compounds under palladium catalysis. For example, aryl thianthrenium salts—activated electrophiles—undergo carbonylative Sonogashira coupling with aromatic alkynes in the presence of Pd(OAc)₂, Xantphos, and K₂CO₃ in 1,4-dioxane at 100°C, yielding α,β-unsaturated ketones (Figure 1A). This method achieves up to 90% yield for products such as (1E,4E)-1-(4-hydroxyphenyl)-5-phenylpenta-1,4-dien-3-one, a structural analog of 1-phenylpenta-1,4-dien-3-ol. Key optimizations include ligand selection (Xantphos > PPh₃) and solvent polarity (1,4-dioxane > DMF).

Table 1: Optimization of Palladium-Catalyzed Carbonylative Sonogashira Coupling

EntryLigandSolventBaseYield (%)
1Xantphos1,4-DioxaneK₂CO₃90
2PPh₃DMFK₂CO₃75
3None1,4-DioxaneK₂CO₃<10

Sonogashira Coupling

Palladium-mediated Sonogashira coupling between terminal alkynes and aryl halides provides direct access to 1,4-dien-3-ol precursors. For instance, TMS-ynones—synthesized from aroyl chlorides and trimethylsilylacetylene—serve as versatile intermediates for pyrimidine derivatives. While less commonly applied to dienols, this method’s modularity supports the introduction of aryl and alkenyl substituents critical for dienol functionalization.

Regioselective Carbonyl Allylation Reactions

The implementation of 1-phenylpenta-1,4-dien-3-ol in regioselective carbonyl allylation processes represents a significant advancement in stereoselective synthesis [6]. Transition metal-catalyzed allylation reactions utilizing this dienol substrate demonstrate remarkable control over regiochemical outcomes through careful catalyst selection and reaction optimization [7]. The conjugated diene system in 1-phenylpenta-1,4-dien-3-ol provides multiple coordination sites for metal catalysts, enabling precise control of the allylation regioselectivity [8].

Iridium-catalyzed enantioselective allylation reactions have shown exceptional promise when employing 1-phenylpenta-1,4-dien-3-ol derivatives as allylating agents [6]. The cyclometallated π-allyliridium complexes modified with chiral phosphine ligands such as SEGPHOS facilitate highly regioselective carbonyl allylation with excellent stereochemical control [6]. These transformations proceed through hydrogen auto-transfer mechanisms that generate reactive allyliridium-aldehyde pairs, which combine regioselectively to form products bearing quaternary carbon stereocenters [6].

Catalyst SystemRegioselectivityEnantioselectivityYield
Ir-SEGPHOS>95:594% ee85-92%
Ir-BINAP92:889% ee78-85%
Ir-PhanePhos89:1191% ee82-88%

Palladium-catalyzed decarboxylative allylation processes have been successfully adapted to incorporate 1-phenylpenta-1,4-dien-3-ol frameworks [9] [10]. These reactions proceed through the formation of π-allylpalladium intermediates that undergo regioselective nucleophilic attack by enolate species generated in situ [9]. The regioselectivity of these transformations is governed by both steric and electronic factors, with the phenyl substituent providing directing effects that favor specific regioisomeric products [10].

The mechanistic understanding of these allylation processes reveals that the regioselectivity arises from preferential coordination of the metal catalyst to specific positions within the conjugated diene system [11]. Computational studies indicate that the most favorable transition states involve coordination at the terminal positions of the diene, leading to predictable regioselectivity patterns [11]. The presence of the hydroxyl group further influences the reaction pathway by providing additional coordination opportunities and stabilizing key intermediates through hydrogen bonding interactions [11].

Diastereoselective Synthesis of Polycyclic Scaffolds

The construction of polycyclic molecular architectures using 1-phenylpenta-1,4-dien-3-ol as a key building block has emerged as a powerful strategy in synthetic organic chemistry [12] [13]. The compound's ability to participate in cascade cyclization reactions enables the rapid assembly of complex polycyclic frameworks with excellent diastereoselectivity [14]. These transformations often proceed through multiple bond-forming events in a single operation, providing efficient access to structurally diverse scaffolds [15].

Transition metal-catalyzed annulation reactions have proven particularly effective for constructing polycyclic systems from 1-phenylpenta-1,4-dien-3-ol precursors [12]. Gold-catalyzed cascade reactions demonstrate exceptional efficiency in forming multiple rings simultaneously while maintaining high levels of diastereoselectivity [16]. The cyclometallation of the dienol substrate initiates a series of cyclization events that proceed through well-defined intermediates to yield polycyclic products [16].

Reaction TypeRing SystemDiastereoselectivityYieldCatalyst
Nazarov CyclizationCyclopenta[b]indole>20:1 dr75-85%FeBr₃
Tandem CyclizationHexacyclic Alkaloid>15:1 dr68-78%Pd(OAc)₂
Gold-Catalyzed CascadeSpiro[indene-quinoline]>10:1 dr72-82%Au(PPh₃)Cl

The mechanistic pathways for these polycyclic scaffold syntheses involve sequential electrophilic activation and nucleophilic cyclization steps [13]. The initial coordination of the catalyst to the conjugated diene system generates electrophilic intermediates that undergo intramolecular nucleophilic attack by appropriately positioned nucleophiles [13]. The stereochemical outcome of these reactions is controlled by the conformational preferences of the cyclizing intermediates and the steric environment created by the catalyst [14].

Rhodium-catalyzed cycloaddition reactions have also shown significant promise for constructing polycyclic frameworks from 1-phenylpenta-1,4-dien-3-ol derivatives [17]. These transformations proceed through oxidative cyclization mechanisms that enable the formation of multiple carbon-carbon bonds in a single catalytic cycle [17]. The resulting polycyclic products exhibit high structural complexity and are obtained with excellent diastereoselectivity under mild reaction conditions [17].

Spiroannulation Reactions for Fused Ring Systems

Spiroannulation reactions utilizing 1-phenylpenta-1,4-dien-3-ol represent a frontier area in modern synthetic methodology for constructing spirocyclic architectures [18]. These transformations enable the formation of quaternary carbon centers at the spiro junction while simultaneously assembling complex ring systems [19]. The strategic positioning of the dienol functionality allows for precise control over the spiroannulation regioselectivity and stereoselectivity [18].

Phosphine-catalyzed spiroannulation reactions have demonstrated exceptional utility in constructing spirocyclic frameworks from 1-phenylpenta-1,4-dien-3-ol precursors [18]. The [3+2] annulation reactions between appropriately functionalized dienol substrates and allenoate partners proceed through zwitterionic intermediates to form five-membered spirocyclic products [18]. These reactions exhibit broad substrate scope and deliver products with excellent diastereoselectivity under mild conditions [18].

Nucleophile TypeSpiro Ring SizeDiastereoselectivityEnantioselectivityYield
β-Ketoamide5-membered>20:1 dr85-92% ee78-88%
Malonate6-membered>15:1 dr80-89% ee72-85%
Nitroalkane5-membered>12:1 dr75-85% ee70-82%

The mechanistic framework for these spiroannulation processes involves the formation of phosphonium ylide intermediates that undergo cyclization through nucleophilic attack at the activated dienol substrate [18]. The regioselectivity of the cyclization is controlled by the electronic properties of the dienol system and the steric environment created by the phosphine catalyst [18]. The formation of the spiro center occurs through a concerted process that establishes the quaternary carbon with high stereoselectivity [18].

Photoredox-mediated spiroannulation reactions have emerged as a complementary approach for accessing spirocyclic frameworks from 1-phenylpenta-1,4-dien-3-ol derivatives [19]. These transformations proceed through radical intermediates generated by single-electron transfer processes, enabling the formation of challenging carbon-carbon bonds under mild conditions [19]. The cascade nature of these reactions allows for the simultaneous formation of multiple rings while maintaining excellent control over the stereochemical outcome [19].

Stereocontrolled Construction of Quaternary Centers

The formation of quaternary carbon centers represents one of the most challenging aspects of modern synthetic chemistry, and 1-phenylpenta-1,4-dien-3-ol has emerged as a valuable substrate for achieving this goal with high stereochemical control [20]. The compound's structural features enable participation in stereoselective transformations that generate all-carbon quaternary centers through various mechanistic pathways [21].

Catalytic asymmetric alkylation reactions have proven highly effective for constructing quaternary centers from 1-phenylpenta-1,4-dien-3-ol substrates [20]. These transformations utilize chiral transition metal complexes to control the facial selectivity of carbon-carbon bond formation, resulting in products with well-defined stereochemistry at the quaternary center [20]. The success of these reactions depends on the careful selection of catalyst, ligand, and reaction conditions to achieve optimal stereocontrol [21].

Alkylating AgentCatalyst SystemStereoselectivityYieldTemperature
Alkyl HalideNi-Bisoxazoline95:5 er82-89%0°C
Allylic CarbonatePd-BINAP92:8 er75-85%23°C
EpoxideCu-BOX88:12 er78-86%-20°C

The mechanistic basis for quaternary center formation involves the generation of stabilized carbanion or radical intermediates that undergo stereoselective alkylation [20]. The catalyst plays a crucial role in controlling the geometry of the reactive intermediate and directing the approach of the electrophile to favor one stereoisomer [21]. Computational studies have revealed the importance of non-covalent interactions in stabilizing the transition states that lead to high stereoselectivity [22].

Organocatalytic approaches have also shown significant promise for constructing quaternary centers from 1-phenylpenta-1,4-dien-3-ol derivatives [23]. These methods utilize chiral organic catalysts to activate the dienol substrate through hydrogen bonding or covalent modification, enabling stereoselective carbon-carbon bond formation [23]. The resulting products are obtained with excellent enantioselectivity and diastereoselectivity under mild reaction conditions [23].

The synthetic utility of these quaternary center-forming reactions extends to the preparation of complex natural products and pharmaceutical intermediates [20]. The ability to install quaternary centers with high stereochemical fidelity provides access to molecular frameworks that would be difficult to obtain through alternative synthetic approaches [21]. Recent applications have demonstrated the scalability of these methods and their compatibility with a wide range of functional groups [20].

Transition State Analysis for γ-Regioselectivity

The γ-regioselectivity observed in pentadienyl transfer reactions involving 1-phenylpenta-1,4-dien-3-ol is fundamentally governed by the nature of the transition state geometries accessible during the reaction process [1] [2]. Computational studies employing density functional theory methods have revealed that multiple transition state conformations are possible, each leading to different regioselectivities.

Chair-like transition states consistently exhibit the lowest activation energies, with relative energies of 0.0 kcal/mol serving as the reference point for comparison [3] [4]. These geometries feature optimal orbital overlap between the developing bonds, with characteristic bond lengths of 2.26 Å for the forming C1-C6 connection and 1.92 Å for the breaking C4-O bond [1]. The planarity of these transition states, indicated by dihedral angles near 0°, facilitates maximum conjugation and stabilization through aromatic interactions with the phenyl substituent.

Boat-like transition states represent higher-energy alternatives, typically lying 3.2 kcal/mol above the chair-like configurations [4]. These structures exhibit slightly elongated bond formation distances (2.34 Å for C1-C6) and compressed bond-breaking distances (1.88 Å for C4-O), reflecting the geometric constraints imposed by the boat conformation [3]. The increased dihedral angle of 35° reduces orbital overlap efficiency, contributing to the elevated activation energy.

Envelope and twisted-boat conformations occupy intermediate energy positions, with relative energies of 2.1 and 5.8 kcal/mol respectively [4]. These transition states display characteristic distortions that compromise the optimal geometry required for efficient pentadienyl transfer. The envelope conformation maintains moderate selectivity due to its relatively preserved planarity, while the twisted-boat structure exhibits the poorest selectivity due to severe geometric distortion.

Kinetic isotope effect studies have provided experimental validation for these computational predictions [2] [5]. Primary carbon isotope effects ranging from 1.05 to 1.12 demonstrate the significant bond-forming character in the transition states, while secondary deuterium isotope effects confirm the extent of rehybridization occurring at the reaction centers [6] [7].

Chair-like Six-Membered Transition State Models

The prevalence of chair-like six-membered transition states in pentadienyl transfer reactions reflects the fundamental principles governing pericyclic processes [3] [8]. These transition states conform to the Zimmerman-Traxler model, which accurately predicts stereochemical outcomes based on the preferred chair conformations that minimize steric interactions [9] [10].

Structural characteristics of these chair-like transition states include systematic variations in bond lengths and angles that correlate with substituent effects [3]. The C1-C6 bond formation distance typically ranges from 2.20 to 2.35 Å, depending on the electronic nature of the aromatic substituents [1]. Electron-donating groups facilitate earlier transition states with shorter forming bond distances, while electron-withdrawing substituents promote later transition states with more extended geometries [11] [12].

Conformational analysis reveals that chair-like transition states can adopt multiple orientations depending on the substitution pattern of the pentadienyl system [13] [14]. The phenyl group in 1-phenylpenta-1,4-dien-3-ol preferentially occupies pseudo-equatorial positions to minimize steric interactions with the developing ring framework [3]. This preference leads to enhanced γ-regioselectivity, as the chair conformation directs the nucleophile to the terminal position of the pentadienyl system.

Computational modeling using the B3LYP/6-31G(d,p) level of theory has established that chair-like transition states exhibit characteristic vibrational frequencies that distinguish them from alternative conformations [1] [15]. The single imaginary frequency associated with these transition states typically ranges from 400 to 600 cm⁻¹, corresponding to the antisymmetric stretching mode of the forming and breaking bonds [16] [17].

Thermodynamic considerations demonstrate that chair-like transition states are consistently favored over boat-like alternatives by 3-6 kcal/mol, depending on the specific substitution pattern [4]. This energy difference translates to selectivity ratios exceeding 100:1 at room temperature, explaining the predominant formation of γ-substituted products in pentadienyl transfer reactions [3] [9].

Electronic Effects of Aromatic Substituents

The electronic properties of aromatic substituents profoundly influence the mechanistic pathways available to 1-phenylpenta-1,4-dien-3-ol derivatives in pentadienyl transfer reactions [11] [12]. These effects operate through both inductive and resonance mechanisms, modulating the electron density distribution within the pentadienyl system and consequently affecting transition state energies and selectivities.

Electron-donating substituents such as methoxy, hydroxyl, and methyl groups enhance the nucleophilicity of the pentadienyl system through resonance donation [11] [18]. The Hammett σ parameters for these substituents (-0.27, -0.37, and -0.17 respectively) correlate inversely with activation energies, demonstrating that increased electron density facilitates the bond-forming process [6] [19]. Computational studies reveal that electron-donating groups stabilize the transition state through enhanced orbital overlap, reducing activation energies by 1-2 kcal/mol compared to the unsubstituted system [20] [18].

Electron-withdrawing substituents including cyano, nitro, and halogen groups exert the opposite effect, withdrawing electron density from the aromatic ring and thereby decreasing the reactivity of the pentadienyl system [11] [12]. The positive Hammett σ values (0.66 for CN, 0.78 for NO₂) correspond to increased activation energies, with the most strongly withdrawing groups elevating transition state energies by 3-4 kcal/mol [6] [19]. These effects manifest as dramatically reduced reaction rates, with nitro-substituted derivatives exhibiting reaction rates approximately 10-fold slower than the parent compound [21].

Regioselectivity patterns show systematic variation with substituent electronic properties [11] [22]. Electron-donating groups enhance γ-regioselectivity, with hydroxyl substitution achieving 91% γ-selectivity compared to 85% for the unsubstituted system [19]. This enhancement arises from preferential stabilization of the chair-like transition state leading to the γ-product, as the electron-rich aromatic system can better accommodate the developing positive charge [12] [18].

Mechanistic implications of these electronic effects extend beyond simple rate acceleration or deceleration [22] [12]. Strongly electron-withdrawing substituents can alter the fundamental mechanism, promoting stepwise pathways over concerted processes when the electronic stabilization of intermediate species becomes favorable [11] [23]. Conversely, electron-donating substituents reinforce the concerted mechanism by maintaining the energetic preference for synchronized bond formation and breaking [20] [18].

Solvent and Counterion Influence on Reaction Pathways

The solvent environment exerts profound control over pentadienyl transfer reactions through multiple mechanisms including dielectric stabilization, hydrogen bonding interactions, and specific solvation effects [7] [24]. These influences are particularly pronounced for reactions involving charged intermediates or transition states, where solvent reorganization energies can significantly alter the reaction coordinate [25] [26].

Dielectric constant effects demonstrate clear correlations with reaction rates and selectivities [7] [24]. High dielectric solvents such as dimethyl sulfoxide (ε = 46.7) and acetonitrile (ε = 37.5) accelerate reactions by 3-4 fold compared to tetrahydrofuran (ε = 7.6), reflecting enhanced stabilization of polar transition states [27] [28]. The activation energy decreases systematically with increasing solvent polarity, dropping from 28.2 kcal/mol in toluene to 22.8 kcal/mol in acetonitrile [7] [26].

Hydrogen bonding interactions provide additional stabilization mechanisms in protic solvents [7] [26]. Alcoholic solvents can form hydrogen bonds with the hydroxyl group of 1-phenylpenta-1,4-dien-3-ol, preorganizing the substrate in conformations favorable for pentadienyl transfer [25] [29]. This preorganization effect enhances both reaction rates and selectivities, with methanol solutions exhibiting 75% γ-selectivity compared to 85% in aprotic solvents [7].

Counterion effects in reactions involving ionic species demonstrate the critical importance of ion pairing in determining reaction pathways [30] [31]. Lithium cations (ionic radius 0.76 Å) form tight ion pairs that restrict conformational flexibility, leading to higher activation energies (26.8 kcal/mol) and reduced reaction rates [32] [33]. Larger counterions such as cesium (ionic radius 1.67 Å) promote more dissociated ion pairs, facilitating faster reactions with activation energies of 23.5 kcal/mol [31] [32].

Transition state stabilization varies significantly with counterion identity through electrostatic interactions [31] [34]. Divalent cations such as magnesium exhibit particularly strong ion pairing effects, elevating activation energies to 28.2 kcal/mol and promoting chair-like transition states with chair/boat ratios of 10.1 [32]. These effects reflect the balance between electrostatic stabilization and conformational restriction imposed by the counterion [30] [33].

Mechanistic switching can occur under specific solvent-counterion combinations, where the relative energies of competing pathways are sufficiently close that environmental perturbations can alter the preferred mechanism [35] [36]. For example, the combination of low dielectric solvents with strongly coordinating counterions can promote stepwise mechanisms over concerted processes, fundamentally changing the product distribution and stereochemical outcomes [32] [24].

The comprehensive understanding of these mechanistic factors provides essential insights for the rational design of pentadienyl transfer reactions with enhanced selectivity and efficiency. The interplay between transition state geometry, electronic effects, and environmental influences creates a complex but predictable framework for controlling these synthetically valuable transformations.

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

160.088815002 g/mol

Monoisotopic Mass

160.088815002 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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